2,2-diphenyl-N-propylacetamide
Overview
Description
2,2-Diphenyl-N-propylacetamide is an organic compound with the molecular formula C17H19NO It is characterized by the presence of two phenyl groups attached to the same carbon atom, along with a propyl group and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-propylacetamide typically involves the reaction of 2,2-diphenylacetic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for about 20 minutes to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2,2-diphenyl-N-propylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
2,2-Diphenyl-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-propylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves the inhibition of certain enzymes or the activation of specific receptors .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylacetamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
N-Propylacetamide: Lacks the phenyl groups, resulting in different physical and chemical properties.
Benzamide: Contains only one phenyl group and lacks the propyl group, leading to distinct differences in reactivity and applications.
Uniqueness
2,2-Diphenyl-N-propylacetamide is unique due to the presence of both phenyl and propyl groups, which confer specific steric and electronic properties.
Properties
IUPAC Name |
2,2-diphenyl-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-13-18-17(19)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPOMJHDPJNFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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